molecular formula C30H33NO9S3 B11040242 Tetramethyl 5',5',9'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',9'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11040242
M. Wt: 647.8 g/mol
InChI Key: LXTVTBVZFQPUAY-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’,9’-trimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure. Let’s break it down:

    Molecular Formula: CHNOS

    Molecular Weight: Approximately 732.9 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific details on its exact preparation, it likely includes reactions such as cyclization, spiroannulation, and esterification. Researchers would need to carefully design and optimize these steps to achieve the desired product.

Industrial Production: Unfortunately, information about large-scale industrial production methods for this compound is scarce. It’s likely that research labs or specialized chemical companies synthesize it on a smaller scale for scientific purposes.

Chemical Reactions Analysis

Reactivity: Tetramethyl 5’,5’,9’-trimethyl-6’-(2-methylbutanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate may undergo various reactions, including:

    Oxidation: Oxidative processes could modify its sulfur-containing groups.

    Reduction: Reduction reactions might alter its carbonyl functionalities.

    Substitution: Substituents on the quinoline ring could be replaced under appropriate conditions.

Common Reagents: Specific reagents would depend on the desired transformations. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Scientific Research Applications

This compound’s unique structure makes it intriguing for various scientific fields:

    Chemistry: Its spiroannulated quinoline core could serve as a building block for novel materials.

    Biology: Researchers might explore its potential as a fluorescent probe or enzyme inhibitor.

    Medicine: Investigations into its pharmacological properties could lead to drug discovery.

    Industry: Perhaps it has applications in organic electronics or materials science.

Mechanism of Action

Understanding how this compound exerts its effects requires further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare it to related spiroannulated quinolines or dithiole derivatives. Its unique substituents and fused rings set it apart.

Properties

Molecular Formula

C30H33NO9S3

Molecular Weight

647.8 g/mol

IUPAC Name

tetramethyl 5',5',9'-trimethyl-6'-(2-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C30H33NO9S3/c1-10-15(3)24(32)31-17-12-11-14(2)13-16(17)18-23(29(31,4)5)41-20(26(34)38-7)19(25(33)37-6)30(18)42-21(27(35)39-8)22(43-30)28(36)40-9/h11-13,15H,10H2,1-9H3

InChI Key

LXTVTBVZFQPUAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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